molecular formula C17H17N3O4 B12208395 6-[(2Z)-2-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)acetyl]-2-methyl-4,5-dihydropyridazin-3(2H)-one

6-[(2Z)-2-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)acetyl]-2-methyl-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B12208395
M. Wt: 327.33 g/mol
InChI Key: GFCFRUHSKMMGRK-JYRVWZFOSA-N
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Description

6-[(2Z)-2-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)acetyl]-2-methyl-4,5-dihydropyridazin-3(2H)-one is a complex organic compound with a unique structure that includes a dioxoloisoquinoline moiety and a pyridazinone ring

Properties

Molecular Formula

C17H17N3O4

Molecular Weight

327.33 g/mol

IUPAC Name

6-[(2Z)-2-(7,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquinolin-5-ylidene)acetyl]-2-methyl-4,5-dihydropyridazin-3-one

InChI

InChI=1S/C17H17N3O4/c1-20-17(22)3-2-12(19-20)14(21)8-13-11-7-16-15(23-9-24-16)6-10(11)4-5-18-13/h6-8,18H,2-5,9H2,1H3/b13-8-

InChI Key

GFCFRUHSKMMGRK-JYRVWZFOSA-N

Isomeric SMILES

CN1C(=O)CCC(=N1)C(=O)/C=C\2/C3=CC4=C(C=C3CCN2)OCO4

Canonical SMILES

CN1C(=O)CCC(=N1)C(=O)C=C2C3=CC4=C(C=C3CCN2)OCO4

Origin of Product

United States

Preparation Methods

The synthesis of 6-[(2Z)-2-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)acetyl]-2-methyl-4,5-dihydropyridazin-3(2H)-one typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the dioxoloisoquinoline moiety: This can be achieved through a series of reactions, including cyclization and functional group transformations.

    Introduction of the acetyl group: This step involves the acetylation of the intermediate compound.

    Formation of the pyridazinone ring: This is typically achieved through cyclization reactions involving appropriate reagents and conditions.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and reduce costs.

Chemical Reactions Analysis

6-[(2Z)-2-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)acetyl]-2-methyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at positions where functional groups are present.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: It may have potential therapeutic applications, particularly if it exhibits biological activity.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[(2Z)-2-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)acetyl]-2-methyl-4,5-dihydropyridazin-3(2H)-one would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar compounds to 6-[(2Z)-2-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)acetyl]-2-methyl-4,5-dihydropyridazin-3(2H)-one include other dioxoloisoquinoline derivatives and pyridazinone compounds. These compounds may share some structural features but differ in their specific functional groups and overall properties. The uniqueness of 6-[(2Z)-2-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)acetyl]-2-methyl-4,5-dihydropyridazin-3(2H)-one lies in its combination of these two moieties, which may confer distinct chemical and biological properties.

Biological Activity

The compound 6-[(2Z)-2-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)acetyl]-2-methyl-4,5-dihydropyridazin-3(2H)-one (CAS Number: 899380-26-8) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological effects, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C17H17N3O4C_{17}H_{17}N_{3}O_{4}, and it has a molecular weight of 327.33 g/mol. The structure features a dioxoloisoquinoline moiety , which is significant for its interaction with biological targets.

PropertyValue
Molecular FormulaC17H17N3O4C_{17}H_{17}N_{3}O_{4}
Molecular Weight327.33 g/mol
CAS Number899380-26-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the condensation of a dioxoloisoquinoline derivative with an acetylated pyridazine under controlled conditions. The precise reaction conditions are critical for achieving high purity and yield.

Antimicrobial Activity

Research has indicated that derivatives of similar structures exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . While specific data on the compound is limited, its structural analogs suggest potential antimicrobial efficacy.

Antioxidant Properties

Compounds with similar functional groups have demonstrated antioxidant activity by inhibiting lipid peroxidation and scavenging free radicals. The antioxidant profile of related compounds indicates that they can protect cellular components from oxidative stress, which is crucial in preventing various diseases.

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted on similar pyridazine derivatives reported MIC values ranging from 6.25 to 100 μg/mL against Staphylococcus aureus , suggesting that our compound might exhibit comparable activity due to structural similarities .
  • Antioxidant Activity : In vitro studies on related compounds have shown significant inhibition of lipid peroxidation with IC50 values as low as 0.13 μM for potent antioxidants . This indicates the potential for our compound to act similarly in oxidative stress scenarios.
  • Mechanistic Insights : The mechanism of action may involve binding to specific enzymes or receptors, modulating their activity, and leading to various biological effects. This has been observed in structurally similar compounds where interactions with cellular pathways were noted .

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